molecular formula C30H24O10 B1198531 Elsinochroma CAS No. 24568-67-0

Elsinochroma

Cat. No. B1198531
CAS RN: 24568-67-0
M. Wt: 544.5 g/mol
InChI Key: SVDUCZIGPIYIHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Historically, the synthesis of Elsinochroma compounds, specifically EA, has been achieved through biological fermentation processes. The synthesis approach benefits from combining nature's biosynthetic strategies with traditional chemical methods, allowing for the production of molecules with intricate physical, chemical, and biological properties (Xu Wu & P. Schultz, 2009).

Molecular Structure Analysis

The molecular structure of EA has been elucidated through X-ray crystallography, revealing its complex orthorhombic crystal structure. This structure features distinct chiral carbon atoms and side-groups attached to a perylenequinone ring, indicating EA as a new optical stereoisomer with significant photosensitivity linked to its molecular chirality (Liu Shi, 2000).

Chemical Reactions and Properties

Elsinochrome A engages in photochemical reactions leading to the generation of singlet oxygen and semiquinone anions, showcasing its role as a potent photosensitizer. These reactions are critical for understanding the photosensitive behaviors of EA and its potential applications in various fields (Liang Shen, 2007).

Physical Properties Analysis

The photophysical properties of Elsinochrome A have been thoroughly investigated, revealing its ability to produce high yields of singlet oxygen, a property that is crucial for applications in photodynamic therapy and other areas requiring controlled generation of reactive oxygen species (Cong Li et al., 2006).

Chemical Properties Analysis

Modifications of Elsinochrome A's chemical structure, such as ethylenediamine modification, have been explored to enhance its absorption in the phototherapeutic window and improve its photosensitizing activity. These modifications aim to overcome the limitations posed by its natural absorption spectrum and enhance its clinical applicability (Rui Qiao et al., 2012).

Scientific Research Applications

  • Elsinochrome is a nonhost-selective, light-dependent, polyketide-derived phytotoxin produced by the citrus pathogen Elsinoë fawcettii. It plays a crucial role in the full virulence of the fungus. The biosynthesis of elsinochrome is regulated by environmental stimuli and is primarily governed by the TSF1 transcription regulator. The EfSTE12 gene, resembling the yeast STE12 transcription factor, also plays a role in its production independent of TSF1 (Yang & Chung, 2010).

  • Elsinochromes are structurally similar to the phytotoxin cercosporin. In studies, pigments extracted from cultures of E. fawcettii were found to rapidly kill suspension cultured citrus and tobacco cells when irradiated with light. This toxicity was decreased by adding singlet oxygen quenchers (Liao & Chung, 2007).

  • A study on the interaction of Elsinochrome A (EA) with calf thymus DNA found that EA can bind with DNA and binding sites are destroyed after irradiation by visible light. This suggests that EA could be a promising candidate for photodynamic therapy (Ma et al., 2011).

  • The photodynamic inhibitory effects of Elsinochrome A (EA) were studied on human colorectal carcinoma cells and rhesus monkey embryonic stem cells. EA showed significant anti-cancer activity and could induce apoptosis in a dose-dependent manner (Ma et al., 2003).

  • A genomic analysis of Elsinoë arachidis, which produces elsinochromes, revealed insights into its potential pathogenic mechanism and the biosynthesis pathway of elsinochrome toxin. The study provided a new route to explore the pathogenic mechanism and biosynthesis pathway of elsinochromes (Jiao et al., 2021).

  • The photophysical and photochemical properties of EA were explored using theoretical methods. The study found that EA can photo-generate singlet oxygen through energy transfer and also generates superoxide ions, providing insights into its photosensitive behaviors (Shen, 2007).

Safety And Hazards

The safety data sheet for Elsinochrome A suggests that it should be handled with care . It advises against inhalation, skin contact, and ingestion .

properties

IUPAC Name

12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-8,15-16,35-36H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDUCZIGPIYIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947435
Record name 1,2-Diacetyl-5,10-dihydroxy-3,7,8,12-tetramethoxy-1,2-dihydrobenzo[ghi]perylene-4,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elsinochroma

CAS RN

24568-67-0
Record name Elsinochrome A (7CI, 8CI)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=623609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Diacetyl-5,10-dihydroxy-3,7,8,12-tetramethoxy-1,2-dihydrobenzo[ghi]perylene-4,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OS Wolfbeis, E Fürlinger - Microchimica Acta, 1983 - Springer
Aclacinomycin, cercosporin, chrysomycin A, elsinochrome A, isocercosporine, javanicine, lachnanthocarpon, phleichrome and resistomycin were found to posses native fluorescence …
Number of citations: 0 link.springer.com
DN Boss - 2007 - research-collection.ethz.ch
… Dabei wurden die Risiken, welche von der ElsinochromA- (ELA) und der LeptosphaerodionProduktion durch S. convolvuliLA39 ausgehen, evaluiert. Zuerst wurde ihre …
Number of citations: 0 www.research-collection.ethz.ch

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